Px-12

Catalog No.
S540657
CAS No.
141400-58-0
M.F
C7H12N2S2
M. Wt
188.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Px-12

CAS Number

141400-58-0

Product Name

Px-12

IUPAC Name

2-(butan-2-yldisulfanyl)-1H-imidazole

Molecular Formula

C7H12N2S2

Molecular Weight

188.3 g/mol

InChI

InChI=1S/C7H12N2S2/c1-3-6(2)10-11-7-8-4-5-9-7/h4-6H,3H2,1-2H3,(H,8,9)

InChI Key

BPBPYQWMFCTCNG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not soluble in water.

Synonyms

1-methylpropyl-2-imidazolyl disulfide, 2-((1-methylpropyl)dithio)-1H-imidazole, IV 2 compound, IV-2 compound, PX-12 compound

Canonical SMILES

CCC(C)SSC1=NC=CN1

The exact mass of the compound 2-(Sec-butyldisulfanyl)-1h-imidazole is 188.04419 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Disulfides - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PX-12 (CAS 141400-58-0), chemically known as 1-methylpropyl 2-imidazolyl disulfide, is a specific, irreversible small-molecule inhibitor of Thioredoxin-1 (Trx-1). Unlike broad-spectrum redox modulators, PX-12 functions by covalently thioalkylating the Cys73 residue located outside the conserved redox catalytic site of Trx-1. From a procurement and handling perspective, the compound presents as a solid powder that requires anhydrous DMSO or ethanol for stock solution preparation, achieving solubilities up to 100 mM. Its established stability profile at -20°C and its precise mechanism of action make it a standard reagent for isolating Trx-1 dependent pathways in oncology, hypoxia modeling, and antimicrobial research .

Procuring generic redox inhibitors or alternative thioredoxin system modulators, such as Auranofin, fundamentally alters experimental outcomes. Auranofin targets thioredoxin reductase (TrxR1) via selenol binding, which blocks the recycling of Trx-1 but does not neutralize pre-existing reduced Trx-1. In contrast, PX-12 irreversibly binds directly to Trx-1 itself. Substituting a TrxR1 inhibitor for PX-12 fails to isolate Trx-1 specific protein-protein interactions and downstream signaling events, leading to confounding variables in redox homeostasis and apoptosis assays. Furthermore, the irreversible covalent binding of PX-12 ensures sustained target engagement during prolonged cell culture, a feature not replicated by reversible in-class alternatives [1].

Assay Specificity: Direct Trx-1 vs. TrxR1 Inhibition

When procuring a thioredoxin system inhibitor for mechanistic assays, the locus of inhibition dictates workflow utility. PX-12 directly and irreversibly thioalkylates the Cys73 residue of Trx-1. In contrast, the common comparator Auranofin targets the upstream enzyme thioredoxin reductase (TrxR1). This mechanistic divergence means PX-12 is strictly required for experimental workflows aiming to neutralize Trx-1 directly, preventing the confounding upstream redox accumulation associated with TrxR1 inhibitors [1].

Evidence DimensionEnzymatic Target Locus
Target Compound DataDirect Trx-1 inhibition (Cys73 covalent binding)
Comparator Or BaselineAuranofin (TrxR1 selenol binding)
Quantified DifferenceDistinct target localization within the same pathway
ConditionsIntracellular redox homeostasis models

Procuring PX-12 is essential for researchers who must specifically isolate Trx-1 function rather than broadly inhibiting the upstream reductase recycling system.

Dosing Precision in Hypoxia-Induced HIF-1a Transcriptional Assays

For hypoxia modeling, PX-12 provides a distinct dosing advantage over broader chemotherapeutic agents. Quantitative assays show that PX-12 inhibits hypoxia-induced HIF-1a transcriptional activity with an IC50 of 11 nM. This is significantly lower than its generalized cellular proliferation IC50s (e.g., 1.9 uM in MCF-7 cells). This wide separation between targeted transcriptional inhibition and general cytotoxicity allows researchers to procure PX-12 for low-dose applications without inducing generalized cytotoxic artifacts .

Evidence DimensionHIF-1a Transcriptional Activity IC50
Target Compound Data11 nM
Comparator Or BaselineGeneral cell proliferation IC50 (1.9 - 2.9 uM)
Quantified Difference>170-fold higher sensitivity for HIF-1a transcriptional inhibition vs. general cytotoxicity
ConditionsHypoxia-induced in vitro models

Buyers sourcing inhibitors for HIF-1a pathway analysis can utilize PX-12 at nanomolar concentrations, minimizing off-target toxicity in sensitive cell lines.

Solvent Dependency and Stock Solution Reproducibility

Proper procurement and handling of PX-12 requires strict adherence to solvent protocols to maintain assay reproducibility. PX-12 achieves a solubility of up to 100 mM (≥44.7 mg/mL) in anhydrous DMSO and 50 mg/mL in ethanol. However, it is highly sensitive to moisture; utilizing hygroscopic, moisture-contaminated DMSO significantly reduces solubility and leads to precipitation. Procurement workflows must pair PX-12 with fresh, anhydrous solvents to ensure consistent dosing .

Evidence DimensionMaximum Solubility
Target Compound Data≥44.7 mg/mL in anhydrous DMSO
Comparator Or BaselineMoisture-contaminated DMSO or aqueous buffers (~1 mg/mL)
Quantified Difference>40-fold reduction in solubility in aqueous or moisture-rich environments
ConditionsStock solution preparation at room temperature

Technical buyers must ensure the concurrent procurement of anhydrous DMSO or ethanol, as standard benchtop DMSO will compromise PX-12 solubility and assay integrity.

Direct Trx-1 Target Validation and Redox Signaling Assays

Because PX-12 irreversibly binds to the Cys73 residue of Trx-1 rather than upstream reductases, it is an exact structural match for assays designed to validate direct Trx-1 protein-protein interactions. It is prioritized over Auranofin when researchers need to decouple Trx-1 specific signaling from generalized thioredoxin reductase activity [1].

Hypoxia-Inducible Factor (HIF-1a) Pathway Modeling

Leveraging its 11 nM IC50 for inhibiting hypoxia-induced HIF-1a transcriptional activity, PX-12 is a targeted option for tumor microenvironment and angiogenesis models. It allows researchers to suppress HIF-1a at nanomolar doses, avoiding the confounding micromolar cytotoxicity seen with broader agents .

Antimicrobial and Antiviral Repurposing Screens

PX-12 is increasingly procured for broad-spectrum antimicrobial and antiviral screening libraries. Its established ability to target the thioredoxin system of bacterial pathogens and inhibit viral proteases makes it a baseline compound for infectious disease drug discovery workflows .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

188.04419074 Da

Monoisotopic Mass

188.04419074 Da

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8PQ9CZ8BTJ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified), gastric cancer, and pancreatic cancer.

Pharmacology

PX-12 is a small molecule irreversible inhibitor of the redox protein thioredoxin. Thioredoxin is involved in the first unique step in DNA synthesis. Thioredoxin also provides control over a number of transcription factors affecting cell proliferation and death through the mechanism of redox regulation Trx regulates cell growth through the following steps: 1) Trx is reduced into its active state, Trx (red) by the enzyme thioredoxin reductase. 2) Trx enters the nucleus to regulate transcription factor activity (factors which affect DNA replication). 3) Trx is excreted out of cell where it works with other growth factors (GF) to stimulate cell growth. It has been shown that many cancer cells secrete thioredoxin; increased levels of thioredoxin protein have been reported in a wide range of human cancers including hepatoma, lung, squamous cervical carcinoma, primary gastric cancers, and colorectal carcinomas;thioredoxin stimulates the growth of a wide variety of human leukemia and solid tumor cell lines; thioredoxin, when it is over-produced, transforms normal cells into cancer cells; thioredoxin is a potent inhibitor of apoptosis and provides a survival as well as a growth advantage to tumors; elevated tumor thioredoxin levels have been associated with decreased patient survival in colon cancer and NSCLC; and elevated thioredoxin levels cause a decrease in sensitivity of cells to cancer drugs such as doxorubicin (14 fold), vincristine (8 fold), cisplatin (5 fold), and cytosine arabinoside (13 fold). Therefore PX-12, by limiting the over-expression of thioredoxin in human tumors, could reduce resistance to chemotherapy.

Mechanism of Action

PX-12 irreversibly inhibits the redox protein thioredoxin, which has been associated with cancer and tumor growth.

Pictograms

Irritant

Irritant

Other CAS

141400-58-0

Absorption Distribution and Excretion

the optimum PD dose was identified as 96 mg/m2 as a 3-hr infusion

Wikipedia

Px-12

Dates

Last modified: 08-15-2023
1. Dal Piaz, F.; Braca, A.; Belisario, M. A.; De Tommasi, N. Thioredoxin system modulation by plant and fungal secondary metabolites. Current Medicinal Chemistry (2010), 17(5), 479-494. CODEN: CMCHE7 ISSN:0929-8673. CAN 152:396831 AN 2010:258754
2. Rickles, Richard; Lee, Margaret S.  -Adrenergic receptor agonists for the treatment of B-cell proliferative disorders. PCT Int. Appl. (2009), 111 pp. CODEN: PIXXD2 WO 2009151569 A2 20091217 CAN 152:67621 AN 2009:1566750
3. Witczak, Zbigniew J. 1,5-C-Thio-sugars as selective inhibitors of thioredoxins. Abstracts of Papers, 238th ACS National Meeting, Washington, DC, United States, August 16-20, 2009 (2009), CARB-128. CODEN: 69LVCL AN 2009:980954
4. Kirkpatrick, Lynn. Compositions and methods for using asymmetric disulfides for treating cancer. PCT Int. Appl. (2009), 39 pp. CODEN: PIXXD2 WO 2009082686 A1 20090702 CAN 151:93997 AN 2009:799277
5. Rickles, Richard; Lee, Margaret S. Use of adenosine A2A receptor agonists and phosphodiesterase (PDE) inhibitors for the treatment of B-cell proliferative disorders, and combinations with other agents. PCT Int. Appl. (2009), 70 pp. CODEN: PIXXD2 WO 2009011893 A2 20090122 CAN 150:160095 AN 2009:86451
6. Rickles, Richard; Pierce, Laura; Lee, Margaret S. Combinations for the treatment of B-cell proliferative disorders. PCT Int. Appl. (2009), 79pp. CODEN: PIXXD2 WO 2009011897 A1 20090122 CAN 150:160094 AN 2009:83374
7. Huber, Kelly; Patel, Poulam; Zhang, Lei; Evans, Helen; Westwell, Andrew D.; Fischer, Peter M.; Chan, Stephen; Martin, Stewart. 2-[(1-Methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation. Molecular Cancer Therapeutics (2008), 7(1), 143-151. CODEN: MCTOCF ISSN:1535-7163. CAN 148:322142 AN 2008:64825
8. Ramanathan, Ramesh K.; Kirkpatrick, D. Lynn; Belani, Chandra P.; Friedland, David; Green, Sylvan B.; Chow, H-H. Sherry; Cordova, Catherine A.; Stratton, Steven P.; Sharlow, Elizabeth R.; Baker, Amanda; Dragovich, Tomislav. A Phase I Pharmacokinetic and Pharmacodynamic Study of PX-12, a Novel Inhibitor of Thioredoxin-1, in Patients with Advanced Solid Tumors. Clinical Cancer Research (2007), 13(7), 2109-2114. CODEN: CCREF4 ISSN:1078-0432. CAN 147:314431 AN 2007:369854
9. Galmarini, Carlos M. Drug evaluation: the thioredoxin inhibitor PX-12 in the treatment of cancer. Current Opinion in Investigational Drugs (Thomson Scientific) (2006), 7(12), 1108-1115. CODEN: COIDAZ ISSN:1472-4472. CAN 146:219923 AN 2007:71951
10. Kirkpatrick, Lynn; Pestano, Linda Anne. Determination of HIF-1 inhibitor treatment response. U.S. Pat. Appl. Publ. (2006), 28 pp., Cont.-in-part of U.S. Ser. No. 929,156. CODEN: USXXCO US 2006275836 A1 20061207 CAN 146:20274 AN 2006:1286049

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